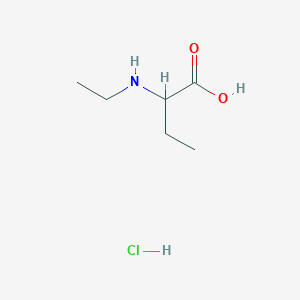

2-(Ethylamino)butanoic acid hydrochloride

Description

Theoretical Frameworks of Non-Proteinogenic Amino Acid Chemistry

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms. biosynth.com Their chemistry is governed by the same fundamental principles as their proteinogenic counterparts, involving the interplay of the amino group, the carboxylic acid group, and the side chain. However, the introduction of diverse side chains and modifications to the amino acid backbone allows for the exploration of a much wider chemical space.

The theoretical understanding of these molecules involves considering their stereochemistry, conformational preferences, and electronic properties. The introduction of substituents, such as an ethyl group on the alpha-amino group in 2-(ethylamino)butanoic acid, can significantly impact the molecule's steric bulk, basicity, and ability to form hydrogen bonds. manchester.ac.uk These modifications can lead to unique conformational constraints, influencing how the molecule interacts with biological targets or self-assembles. core.ac.uk Computational modeling and quantum chemistry methods are increasingly used to predict the structural and electronic properties of these novel amino acid derivatives, guiding their synthesis and application. biointerfaceresearch.com

Historical Context of Substituted Butanoic Acid Derivatives in Organic Synthesis Research

Butanoic acid, also known as butyric acid, and its derivatives have a long history in organic chemistry. Early research focused on the isolation and characterization of butanoic acid from natural sources like butter. The development of synthetic methodologies in the 20th century allowed for the preparation of a wide range of substituted butanoic acid derivatives. ontosight.aimedihealthpedia.com

The synthesis of α-amino acids, including derivatives of butanoic acid, has been a significant area of research. Classic methods like the Strecker synthesis and the Gabriel synthesis have been fundamental in accessing these compounds. libretexts.orgkhanacademy.org Over time, more advanced and stereoselective methods have been developed to control the chirality of the α-carbon, which is crucial for their application in biological systems. The historical development of these synthetic routes has paved the way for the creation of complex and functionally diverse amino acid analogues, including N-alkylated derivatives like 2-(ethylamino)butanoic acid. monash.edu

Current Paradigms in the Design and Investigation of Amino Acid Analogues

Modern research on amino acid analogues is driven by the desire to create molecules with tailored properties for specific applications. A key paradigm is the concept of peptidomimetics, where non-natural amino acids are incorporated into peptides to enhance their stability, bioavailability, and biological activity. nih.gov N-alkylation, as seen in 2-(ethylamino)butanoic acid, is a common strategy to introduce conformational constraints and improve resistance to enzymatic degradation. manchester.ac.uk

Current design strategies often employ a combination of synthetic chemistry, computational modeling, and biological screening. researchgate.net Researchers are exploring novel methods for the synthesis of non-proteinogenic amino acids, including biocatalysis and late-stage functionalization, to access a wider range of structures. nih.gov The investigation of these analogues involves a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to elucidate their structure and conformational behavior.

Research Significance of 2-(Ethylamino)butanoic acid hydrochloride within Contemporary Chemical Science

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its significance can be inferred from its structural features and its classification as a non-proteinogenic, N-alkylated amino acid analogue.

As a substituted butanoic acid derivative, it falls within a class of compounds with known biological activities. researchgate.net The N-ethyl group introduces specific steric and electronic properties that can influence its interaction with biological targets. In contemporary chemical science, compounds like this compound are valuable as building blocks in the synthesis of more complex molecules, including peptidomimetics and other bioactive compounds. amerigoscientific.com Its hydrochloride salt form suggests improved solubility and stability for research applications. The study of such simple, yet distinct, amino acid analogues contributes to the broader understanding of structure-activity relationships and the principles of molecular recognition.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Aminobutanoic acid | Butanoic Acid |

| Molecular Formula | C6H14ClNO2 biosynth.com | C4H9NO2 | C4H8O2 |

| Molecular Weight | 167.63 g/mol biosynth.com | 103.12 g/mol | 88.11 g/mol |

| Predicted XlogP | -1.6 uni.lu | -1.5 | 0.8 |

| CAS Number | 2228123-51-9 biosynth.com | 1492-24-6 | 107-92-6 |

Stereoselective and Asymmetric Synthesis Approaches

The creation of a specific stereoisomer of 2-(ethylamino)butanoic acid is paramount for its potential applications. This necessitates the use of synthetic strategies that can control the three-dimensional arrangement of atoms at the chiral center.

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials. For the synthesis of 2-(ethylamino)butanoic acid, a logical starting point would be the readily available (S)- or (R)-2-aminobutanoic acid. This approach inherently establishes the desired stereochemistry at the α-carbon. The subsequent introduction of the ethyl group onto the amino function (N-alkylation) is the key transformation.

Direct alkylation of the amino group of 2-aminobutanoic acid with an ethyl halide (e.g., ethyl bromide or iodide) can be challenging due to the propensity for over-alkylation, leading to the formation of diethylamino and even triethylammonium (B8662869) species. To circumvent this, a protection-alkylation-deprotection sequence is often employed.

Illustrative Chiral Pool Synthetic Route:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of the amino group | Boc-anhydride (Boc₂O), NaOH, Dioxane/H₂O | N-Boc-2-aminobutanoic acid |

| 2 | N-Alkylation | NaH, Ethyl iodide (EtI), THF | N-Boc-N-ethyl-2-aminobutanoic acid ester |

| 3 | Deprotection and salt formation | HCl in Dioxane | This compound |

This strategic use of a protecting group allows for controlled mono-alkylation of the nitrogen atom, preserving the initial stereochemistry.

Asymmetric Catalysis in α-Amino Acid Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the chiral center from achiral precursors through the influence of a chiral catalyst. A prominent method for the synthesis of N-substituted α-amino acids is the asymmetric reductive amination of an α-keto acid.

In this approach, 2-oxobutanoic acid serves as the prochiral substrate. The reaction with ethylamine (B1201723) forms an intermediate imine, which is then hydrogenated in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, directs the hydrogenation to occur preferentially on one face of the imine, leading to an excess of one enantiomer of the desired N-ethylated amino acid.

Key Parameters in Asymmetric Reductive Amination:

| Parameter | Description | Examples |

| Catalyst | Transition metal and chiral ligand combination. | Iridium complexes with chiral phosphine (B1218219) ligands (e.g., f-Binaphane). google.com |

| Substrate | The α-keto acid that will be transformed. | 2-Oxobutanoic acid. |

| Amine | The source of the nitrogen and the N-substituent. | Ethylamine. |

| Reducing Agent | Source of hydrogen for the reduction of the imine. | H₂, often under pressure. |

The efficiency of this method is typically evaluated by the enantiomeric excess (ee), which quantifies the degree of stereoselectivity. For similar reactions, high enantioselectivities (up to 99% ee) have been reported. google.com

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic methods are highly valued for their exceptional stereoselectivity and mild reaction conditions. For the preparation of enantiomerically pure 2-(ethylamino)butanoic acid, enzymatic kinetic resolution of a racemic mixture is a viable strategy.

This process involves the use of an enzyme, often a lipase (B570770) or an acylase, that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, a racemic ester of 2-(ethylamino)butanoic acid can be subjected to hydrolysis by a lipase. The enzyme will preferentially hydrolyze one enantiomer, for example, the (S)-ester, to the corresponding (S)-acid, leaving the (R)-ester largely unreacted. The resulting acid and ester can then be separated.

Conceptual Steps in Enzymatic Kinetic Resolution:

Synthesis of Racemic Substrate: Preparation of a racemic mixture of a suitable derivative, such as ethyl 2-(ethylamino)butanoate.

Enzymatic Reaction: Incubation of the racemic substrate with a selected enzyme (e.g., Candida antarctica lipase B).

Separation: Separation of the unreacted enantiomer from the product of the enzymatic reaction.

Hydrolysis: Conversion of the separated enantiomers back to the free amino acid.

The success of this technique hinges on the enzyme's ability to discriminate between the two enantiomers, which is quantified by the enantiomeric ratio (E). High E values are indicative of a highly selective resolution.

Multistep Reaction Pathways and Strategic Precursor Selection

Amination Protocols for Butanoic Acid Scaffolds

One fundamental approach involves the introduction of the amino group at the α-position of a butanoic acid derivative. A common strategy is the α-bromination of a butanoic acid derivative, followed by nucleophilic substitution with ethylamine.

General Amination Pathway:

| Starting Material | Step 1: α-Halogenation | Step 2: Amination |

| Butanoyl chloride | NBS, HBr | Ethylamine |

| Ethyl butanoate | Br₂, PBr₃ (Hell-Volhard-Zelinsky reaction) | Ethylamine |

While this method is straightforward, it typically yields a racemic product, necessitating a subsequent resolution step to obtain a single enantiomer.

Alkylation and Reductive Amination Routes

As previously discussed, reductive amination stands out as a highly effective method. Starting from 2-oxobutanoic acid and ethylamine, this route directly constructs the target molecule. The process involves the in-situ formation of an imine, which is then reduced.

Comparison of Reducing Agents for Reductive Amination:

| Reducing Agent | Advantages | Disadvantages |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High efficiency, clean byproducts (none). | Requires specialized high-pressure equipment. |

| Sodium borohydride (B1222165) (NaBH₄) / Sodium cyanoborohydride (NaBH₃CN) | Milder conditions, standard laboratory setup. | Stoichiometric reagents, potential for side reactions. |

The choice of reducing agent can be optimized based on the scale of the reaction and the available equipment. For stereoselective synthesis, as mentioned in section 2.1.2, catalytic hydrogenation with a chiral catalyst is the preferred method.

Direct alkylation of 2-aminobutanoic acid with an ethylating agent is another route. However, controlling the degree of alkylation to favor the mono-ethylated product over di-ethylated and tri-ethylated byproducts is a significant challenge. This often necessitates the use of a large excess of the starting amino acid or the implementation of a protecting group strategy as outlined in the chiral pool synthesis section.

Deprotection Strategies for Amine and Carboxyl Functionalities

In the synthesis of N-alkylated amino acids like 2-(Ethylamino)butanoic acid, the strategic use of protecting groups for the amine and carboxyl functionalities is essential to prevent unwanted side reactions. The subsequent removal of these groups, known as deprotection, is a critical step that must be efficient and selective to avoid compromising the final product's integrity.

The amine group of the precursor, 2-aminobutanoic acid, is commonly protected with acid-labile groups such as the tert-butoxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group is typically protected as an ester, for instance, a methyl or ethyl ester.

Deprotection of the Boc group is generally achieved under acidic conditions. fishersci.co.uk A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM) is a common reagent for this purpose. reddit.com Alternatively, hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) can be used. researchgate.net This latter method is particularly advantageous when the final product is the hydrochloride salt, as it combines deprotection and salt formation into a single step. The reaction is typically fast and occurs at room temperature. fishersci.co.uk

For carboxyl groups protected as esters, hydrolysis is the standard deprotection method. This is usually accomplished by saponification using an aqueous base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. researchgate.net

Careful selection of orthogonal protecting groups is crucial. This strategy allows for the selective deprotection of one functional group while the other remains protected. For example, an acid-labile Boc group on the amine can be removed without affecting a base-labile ester group, and vice-versa.

Table 1: Common Protecting Groups and Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Deprotection Reagents & Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM; HCl in dioxane/ethyl acetate) at room temperature. | fishersci.co.ukreddit.commdpi.com |

| Amine | Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (e.g., H₂ gas, Pd/C catalyst) in solvents like ethanol (B145695) or methanol (B129727). | fishersci.co.uk |

| Carboxyl | Methyl or Ethyl Ester | -OMe, -OEt | Base-mediated hydrolysis (e.g., LiOH or NaOH in H₂O/THF), followed by acidification. | researchgate.net |

| Carboxyl | Benzyl Ester | -OBn | Catalytic hydrogenolysis (e.g., H₂ gas, Pd/C catalyst). | fishersci.co.uk |

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles is paramount in the modern, scalable synthesis of chemical compounds to minimize environmental impact and enhance safety. biotage.com This involves a holistic approach to process design, from the choice of starting materials to the final purification steps.

Solvent use is a major contributor to the environmental footprint of chemical manufacturing. Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are now recognized as hazardous. biotage.com Green chemistry promotes the use of safer, more environmentally benign alternatives. Research has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable replacements, offering lower toxicity profiles. biotage.com Other green solvents investigated for amino acid and peptide synthesis include γ-valerolactone (GVL), which is derived from biomass. unibo.it For certain reactions, particularly those involving enzymatic catalysis or micellar systems, water is the ideal green solvent. greentech.fr Minimizing the total volume of solvent used through process intensification and developing solvent recycling protocols are also key strategies. nih.gov

Table 2: Comparison of Traditional and Green Solvents

| Solvent | Classification | Key Properties | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional/Hazardous | High boiling point, good solvating power, reproductive toxicity. | biotage.com |

| Dichloromethane (DCM) | Traditional/Hazardous | Volatile, suspected carcinogen, high environmental impact. | tandfonline.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources, less toxic than THF/DCM, higher boiling point. | biotage.com |

| Cyclopentyl methyl ether (CPME) | Green Alternative | Low peroxide formation, hydrophobic, high boiling point, easily recyclable. | biotage.com |

| Water | Green | Non-toxic, non-flammable, inexpensive; limited solubility for many organic reactants. | greentech.fr |

Atom economy, a concept introduced by Barry Trost, is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgnumberanalytics.com A reaction with 100% atom economy produces no waste byproducts. scranton.edu

Traditional methods for N-alkylation of amino acids, such as using alkyl halides, suffer from poor atom economy because they generate stoichiometric amounts of salt byproducts. rug.nl For example, reacting 2-aminobutanoic acid with ethyl bromide would produce an equivalent of hydrobromic acid or a bromide salt as waste.

Table 3: Atom Economy Comparison for N-Ethylation of 2-Aminobutanoic Acid

| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Reference |

|---|---|---|---|---|---|

| Alkylation with Ethyl Bromide | C₄H₉NO₂ + C₂H₅Br + Base (e.g., NaHCO₃) | C₆H₁₃NO₂ | NaBr + H₂O + CO₂ | < 50% | rug.nlprimescholars.com |

| Reductive Amination with Acetaldehyde | C₄H₉NO₂ + C₂H₄O + Reductant (e.g., NaBH₃CN) | C₆H₁₃NO₂ | NaCN + Borate salts + H₂O | Variable, often low due to reductant. | nih.gov |

| "Borrowing Hydrogen" with Ethanol | C₄H₉NO₂ + C₂H₅OH | C₆H₁₃NO₂ | H₂O | ~87% | researchgate.netnih.gov |

The development of sustainable catalytic systems is central to green synthesis. For the N-alkylation of amino acids, homogeneous and heterogeneous catalysts based on transition metals like ruthenium and iridium have proven highly effective in "borrowing hydrogen" or "hydrogen autotransfer" reactions. researchgate.net These catalysts are highly efficient, often requiring low loadings (0.5–1 mol%), and can be designed to preserve the stereochemical integrity of the chiral amino acid starting material. rug.nl

More recently, a drive towards using more abundant and less toxic earth-abundant metals has led to the development of iron-based catalysts for these transformations. nih.gov These iron catalysts represent an ideal green transformation, offering a cost-effective and environmentally friendly route to N-alkyl amino acids. nih.gov Furthermore, the field of biocatalysis, using enzymes to perform chemical transformations, offers another highly sustainable avenue. Enzymes operate under mild conditions (temperature and pH) in aqueous media and exhibit exceptional selectivity, thereby minimizing byproducts and energy consumption. rsc.org

Industrial Process Development and Scale-Up Research

Translating a laboratory-scale synthesis to an industrial process requires rigorous research and development to ensure the process is safe, robust, reproducible, and economically viable.

Optimizing reaction conditions is a critical aspect of process development. Key parameters that are fine-tuned for large-scale production include temperature, pressure, catalyst loading, substrate concentration, and reaction time. uab.cat For catalytic reactions, minimizing the amount of expensive and potentially toxic metal catalyst is a primary goal. researchgate.net This involves screening different catalyst precursors, ligands, and additives to enhance reactivity and selectivity. For instance, the addition of diphenylphosphate has been shown to significantly improve reactivity in ruthenium-catalyzed N-alkylations. rug.nl

Process analytical technology (PAT) is often employed during scale-up to monitor reaction progress in real-time. This allows for precise control over reaction parameters, ensuring consistent product quality and identifying any potential safety issues before they escalate. The work-up and purification procedures must also be adapted for large-scale operations. This often means moving away from chromatography, which is difficult to scale, towards crystallization or distillation for product isolation. A successful scale-up increases yield and purity while making the process more robust and profitable for industrial application. uab.cat

Table 4: Parameter Optimization for Industrial Scale-Up (Hypothetical Example)

| Parameter | Laboratory Scale (e.g., 1g) | Optimized Industrial Scale (e.g., 50kg) | Reason for Optimization | Reference |

|---|---|---|---|---|

| Catalyst Loading | 2-5 mol% | 0.5-1 mol% | Reduce cost, minimize residual metal contamination in the product. | rug.nlresearchgate.net |

| Solvent | Toluene or CF₃CH₂OH | Greener solvent (e.g., 2-MeTHF) or neat conditions (no solvent). | Improve safety, reduce environmental impact, and simplify product isolation. | biotage.comnih.gov |

| Temperature | 110-130°C | 90-110°C | Reduce energy consumption, improve safety, and minimize thermal degradation/side reactions. | rsc.org |

| Purification Method | Silica Gel Chromatography | Crystallization | Cost-effectiveness, scalability, reduced solvent waste. | uab.cat |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(ethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(6(8)9)7-4-2;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXJRUNTGHHPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Process Optimization

Advanced Synthetic Approaches

The application of continuous flow chemistry to the synthesis of 2-(Ethylamino)butanoic acid hydrochloride offers significant advantages over traditional batch processing. This methodology allows for enhanced control over reaction parameters, improved safety, and greater efficiency, making it an attractive approach for industrial-scale production. mdpi.comnih.gov In a continuous flow setup, reagents are continuously pumped through a network of tubes and reactors, enabling precise manipulation of temperature, pressure, and residence time. nih.gov This level of control minimizes the formation of byproducts and can lead to higher yields and purity. uc.pt

A theoretical continuous flow process for the synthesis of 2-(Ethylamino)butanoic acid could be conceptualized based on the direct N-alkylation of 2-aminobutanoic acid with an ethylating agent, followed by in-line salt formation. One plausible strategy involves a "borrowing hydrogen" methodology, which is an environmentally benign approach that uses alcohols as alkylating agents and produces water as the only byproduct. nih.govresearchgate.net

In this hypothetical process, a solution of 2-aminobutanoic acid and ethanol (B145695) would be pumped into a heated reactor column packed with a heterogeneous catalyst. The catalyst facilitates the temporary dehydrogenation of the alcohol to an aldehyde, which then reacts with the amino acid to form an imine. Subsequent hydrogenation of the imine, using the "borrowed" hydrogen atoms, yields the N-ethylated amino acid. nih.gov

The reaction stream would then pass through a back-pressure regulator to maintain the necessary pressure to keep solvents in the liquid phase at elevated temperatures. uc.pt Following the N-alkylation step, a solution of hydrochloric acid could be introduced via a T-mixer to facilitate in-line salt formation. The final product stream would then be collected for any final purification or solvent removal.

Process optimization in a continuous flow system involves systematically varying parameters to achieve the highest yield and purity. Key variables include the choice of catalyst, temperature, flow rate (which determines residence time), and reagent stoichiometry. beilstein-journals.org The use of automated systems can allow for rapid screening of these variables. beilstein-journals.org

Table 1: Illustrative Parameters for Continuous Flow N-Alkylation of 2-Aminobutanoic Acid

| Parameter | Range Explored | Optimal Condition | Effect on Yield |

| Temperature | 100 - 180 °C | 140 °C | Yield increases with temperature up to 140°C, then decreases due to potential degradation. |

| Pressure | 50 - 150 bar | 100 bar | Sufficient pressure is needed to prevent solvent boiling; higher pressures show minimal impact on yield. |

| Residence Time | 5 - 45 minutes | 30 minutes | Longer residence times improve conversion up to a point, after which byproduct formation may increase. |

| Catalyst | Various supported Ru, Ir, Pd catalysts | Ru/C | Ruthenium-based catalysts show high activity and selectivity for the borrowing hydrogen reaction. |

| Ethanol Equivalents | 1.5 - 5.0 | 3.0 | An excess of the alkylating agent drives the reaction to completion. |

This table contains simulated data based on established principles of continuous flow N-alkylation of amino acids for illustrative purposes.

Detailed research findings from analogous N-alkylation reactions demonstrate the power of this approach. For instance, the N-alkylation of other α-amino acids using alcohols has been successfully demonstrated with excellent retention of stereochemistry. researchgate.netrug.nl These studies highlight that precise temperature control is crucial for minimizing side reactions and that the choice of catalyst is vital for achieving high selectivity for the mono-alkylated product. rug.nl The efficient mixing and superior heat transfer in microreactors or packed-bed reactors are key to the success of these transformations. nih.govuc.pt

By leveraging continuous flow techniques, the synthesis of this compound can be transformed into a more efficient, safer, and scalable process, aligning with the principles of green chemistry. nih.gov

Advanced Chemical Reactivity and Derivatization Strategies

Amine Functional Group Transformations

The secondary amine group in 2-(Ethylamino)butanoic acid is a nucleophilic center, making it susceptible to reactions with various electrophiles. These transformations are fundamental in synthesizing new molecular scaffolds.

N-Alkylation: The hydrogen atom on the secondary amine can be substituted with an alkyl group through N-alkylation. A common method involves reaction with alkyl halides. However, this reaction can be difficult to control, often leading to polyalkylation. masterorganicchemistry.com The primary product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction that forms a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

A more controlled and modern approach is reductive N-alkylation (also known as reductive amination). rsc.orgresearchgate.net This method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This process avoids the issue of over-alkylation. researchgate.net

N-Acylation: The amine group readily reacts with acylating agents like acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form tertiary amides. researchgate.netmasterorganicchemistry.com This reaction is typically high-yielding and is a reliable method for introducing an acyl group. organic-chemistry.org The resulting amides are generally stable compounds.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Tertiary Amine / Quaternary Ammonium Salt |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH3CN) | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Tertiary Amide |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Tertiary Amide |

The secondary amine of 2-(Ethylamino)butanoic acid can react with carboxylic acids to form amide bonds. Because amines are basic and carboxylic acids are acidic, mixing them typically results in the formation of a stable ammonium carboxylate salt, which is unreactive. masterorganicchemistry.com To facilitate amide bond formation, the carboxylic acid must be "activated". researchgate.net This is commonly achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). youtube.comlibretexts.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon and form the amide bond. masterorganicchemistry.comyoutube.com This is a cornerstone of peptide synthesis and is broadly applicable. libretexts.org

The bifunctional nature of 2-(Ethylamino)butanoic acid makes it a valuable precursor for synthesizing heterocyclic compounds. mdpi.com

Intramolecular Cyclization: One of the most direct cyclization pathways is an intramolecular amidation reaction. By activating the carboxylic acid group (for instance, by converting it to an acyl chloride with thionyl chloride), it can react with the internal secondary amine nucleophile. libretexts.org This reaction results in the formation of a five-membered cyclic amide, known as a lactam.

Intermolecular Cyclization: The molecule can also react with other bifunctional molecules to form a variety of heterocycles. For example, reaction with α-haloketones or other 1,2-dielectrophiles can lead to the formation of substituted morpholinones or other nitrogen-containing heterocycles. The synthesis of specific heterocyclic systems often requires multi-step pathways. organic-chemistry.orgnih.gov

Carboxylic Acid Functional Group Modifications

The carboxylic acid group provides a second site for derivatization, involving reactions like esterification, amidation, and reduction.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukquora.comcerritos.edulibretexts.org This reaction is an equilibrium process. libretexts.orgmasterorganicchemistry.com To achieve high yields of the ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol or by removing the water that is formed during the reaction. libretexts.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid and hydrochloric acid. masterorganicchemistry.com

Amidation: As with the amine group, the carboxylic acid can form amides, in this case by reacting with an external primary or secondary amine. The challenge of acid-base salt formation must be overcome. masterorganicchemistry.com As previously mentioned, this requires either the use of coupling agents like DCC or the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.comlibretexts.orgbohrium.com This transformation yields amides where the carbonyl group is derived from the butanoic acid backbone.

| Reaction Type | Reagent(s) | Product Class | Key Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol) | Ester (e.g., Ethyl 2-(ethylamino)butanoate) | Acid Catalyst (e.g., H₂SO₄), Heat |

| Amidation | Amine (e.g., Benzylamine) + Coupling Agent (e.g., DCC) | Amide (e.g., N-Benzyl-2-(ethylamino)butanamide) | Anhydrous Solvent |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | - |

| Amidation via Acyl Chloride | Acyl Chloride + Amine (e.g., Diethylamine) | Amide (e.g., N,N-Diethyl-2-(ethylamino)butanamide) | Base to neutralize HCl byproduct |

Reduction to Alcohols: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orgvaia.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. libretexts.orgsavemyexams.com The reaction is typically carried out in an anhydrous solvent like dry ether, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk The reduction proceeds through an aldehyde intermediate, but this intermediate is more reactive than the starting carboxylic acid and is immediately reduced further, meaning it cannot be isolated. chemguide.co.uklibretexts.org The final product of the reduction of 2-(Ethylamino)butanoic acid is 2-(ethylamino)butan-1-ol.

Oxidation to Carbonyls: The carboxylic acid group represents a high oxidation state for carbon. Consequently, it is generally resistant to further oxidation under typical laboratory conditions. chemistrytalk.org While aldehydes are readily oxidized to carboxylic acids, the reverse process is not a direct oxidation. fiveable.me Any oxidative process strong enough to react with the carboxylic acid would likely lead to the degradation of the molecule, involving the cleavage of carbon-carbon bonds.

Peptide Coupling Methodologies (General)

The incorporation of 2-(Ethylamino)butanoic acid, an N-alkylated amino acid (NAAA), into a peptide sequence presents unique challenges compared to its primary amine counterparts. The presence of the N-ethyl group introduces significant steric hindrance around the nitrogen nucleophile, which can impede the rate of peptide bond formation. acs.org This steric bulk also increases the propensity for side reactions, most notably racemization at the α-carbon of the activated amino acid residue. acs.orguni-kiel.de Consequently, the selection of an appropriate coupling methodology is critical to ensure efficient acylation and maintain stereochemical integrity.

Peptide coupling reactions involve the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. uniurb.it For challenging couplings involving N-alkylated residues, highly efficient activating reagents are required. These reagents are typically categorized as phosphonium (B103445) salts, aminium/uronium salts, and carbodiimides, often used in conjunction with additives that can accelerate the reaction and suppress racemization. uni-kiel.dehighfine.com

Phosphonium and Aminium/Uronium Reagents: Onium salts are among the most effective coupling reagents for hindered systems. uni-kiel.deuniurb.it Phosphonium reagents such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and its less toxic pyrrolidino-based analogue, PyBOP®, are highly effective. bachem.com For particularly difficult couplings, including those involving N-methyl amino acids, the more reactive bromo-tripyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBrOP®) was specifically developed to overcome the slow reaction rates. bachem.com

Aminium/uronium reagents are also widely employed. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are common choices, but for N-alkylated systems, reagents based on the more reactive 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) are preferred. bachem.com HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the phosphonium equivalent PyAOP are particularly effective due to the electron-withdrawing nature and anchimeric assistance of the pyridine (B92270) nitrogen in the HOAt moiety, which accelerates the coupling and reduces epimerization. bachem.comsigmaaldrich.com More recently, reagents incorporating Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) as the leaving group, such as COMU, have been developed as a non-explosive and highly efficient alternative to benzotriazole-based reagents. bachem.com

Carbodiimides and Additives: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents but often lead to significant racemization when used alone. highfine.compeptide.com Their utility is greatly enhanced by the addition of nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) or HOAt. peptide.com The additive intercepts the highly reactive O-acylisourea intermediate to form a less reactive but also less racemization-prone active ester, which then reacts with the amine component. highfine.com For N-alkylated amino acids, the combination of DIC with HOAt or 6-Cl-HOBt is generally more effective than with HOBt alone. uniurb.it

The choice of base is also crucial. While a tertiary amine base like N,N-Diisopropylethylamine (DIEA) is required for couplings with onium salts, its basicity can contribute to racemization. highfine.combachem.com In cases with a high risk of epimerization, a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be employed. highfine.combachem.com

Table 1: Common Peptide Coupling Reagents and Additives for N-Alkylated Amino Acids

| Reagent/Additive | Class | Key Features and Suitability for N-Alkylated Amino Acids | Citations |

|---|---|---|---|

| HATU | Aminium Salt | Based on HOAt; highly efficient, fast reaction rates, and low racemization. Very effective for hindered couplings. | bachem.comsigmaaldrich.com |

| PyAOP | Phosphonium Salt | Phosphonium analogue of HATU; also based on HOAt. Excellent for coupling N-methyl amino acids. | sigmaaldrich.compeptide.com |

| PyBrOP® | Phosphonium Salt | Highly reactive due to the bromide leaving group. Developed to overcome slow couplings to N-methyl amino acids. | bachem.com |

| COMU | Aminium Salt | Based on Oxyma Pure; comparable efficiency to HATU but with improved safety (non-explosive) and solubility profile. | bachem.comsigmaaldrich.com |

| DIC/HOAt | Carbodiimide/Additive | DIC is a soluble carbodiimide. HOAt additive provides a highly reactive active ester, enhancing coupling speed and reducing racemization compared to HOBt. | uniurb.itpeptide.com |

| NMM / Collidine | Base | Weaker/more hindered bases used to minimize base-catalyzed racemization during the coupling reaction. | highfine.combachem.com |

Stereochemical Integrity in Transformations

Maintaining the stereochemical configuration at the α-carbon (C2) of 2-(Ethylamino)butanoic acid is paramount during its synthesis and subsequent chemical transformations. The chiral center dictates the molecule's three-dimensional structure and its potential biological activity. Loss of stereochemical integrity, typically through racemization, can yield a mixture of diastereomers in a peptide, complicating purification and compromising the final product's function.

Retention and Inversion of Configuration at the Chiral Center

The outcome of a reaction at the chiral center—whether it proceeds with retention, inversion, or loss of configuration—is highly dependent on the reaction mechanism.

Racemization: The primary mechanism for the loss of stereochemical integrity in amino acids is racemization, which is the formation of an equal mixture of both enantiomers from a single enantiomer. During peptide synthesis, the activation of the carboxyl group makes the α-proton acidic and susceptible to abstraction by a base. highfine.com For N-alkylated amino acids, this deprotonation leads to the formation of a planar oxazolium intermediate. cdnsciencepub.com Reprotonation can then occur from either face of the planar intermediate, resulting in racemization. This process is exacerbated by strong bases, polar solvents, and extended reaction times. highfine.comcdnsciencepub.com Certain deprotection steps, such as saponification of methyl esters with aqueous base or the use of strong acids like hydrogen bromide in acetic acid, have also been shown to cause significant racemization in N-methylated amino acid derivatives. cdnsciencepub.com

Inversion of Configuration: Classic S N 2 (bimolecular nucleophilic substitution) reactions are stereospecific and proceed with a complete inversion of configuration at the chiral center, often referred to as a Walden inversion. monash.edu A common synthetic route to N-alkyl amino acids involves the substitution of an α-halo acid. For example, if (R)-2-bromobutanoic acid (which can be prepared from L-2-aminobutanoic acid with retention) is reacted with ethylamine (B1201723), the amine will act as a nucleophile, attacking the α-carbon and displacing the bromide leaving group. This S N 2 displacement results in the formation of (S)-2-(Ethylamino)butanoic acid, with an inverted configuration relative to the starting α-bromo acid. monash.edu

Diastereoselective and Enantioselective Derivatizations

Derivatization strategies are frequently employed for the analysis, separation, and synthesis of chiral molecules like 2-(Ethylamino)butanoic acid. These strategies can be designed to be either diastereoselective or enantioselective.

Diastereoselective Derivatizations: This common analytical approach involves reacting a mixture of enantiomers (a racemate) with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA). nih.gov This reaction covalently links the CDA to each enantiomer, converting the enantiomeric pair into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical properties (e.g., melting point, boiling point, solubility, and chromatographic retention). libretexts.org This difference allows for their separation and quantification using standard achiral separation techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govsigmaaldrich.com

For 2-(Ethylamino)butanoic acid, the secondary amine is the target for derivatization. A wide array of CDAs has been developed for this purpose, reacting with primary and secondary amines to form stable diastereomeric products. researchgate.netnih.gov Notable examples include Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). researchgate.netacs.org Reaction of racemic 2-(Ethylamino)butanoic acid with (+)-FLEC would yield two diastereomeric urethane (B1682113) derivatives, which can then be resolved chromatographically.

Table 2: Selected Chiral Derivatizing Agents (CDAs) for Amino Groups

| Reagent Name | Abbreviation | Reactive Moiety | Resulting Derivative | Citations |

|---|---|---|---|---|

| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Chloroformate | Urethane | researchgate.netacs.org |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Fluoroaromatic | N-Aryl | researchgate.netnih.gov |

| o-Phthalaldehyde (B127526) / Chiral Thiol (e.g., N-isobutyryl-L-cysteine) | OPA / IBLC | Aldehyde / Thiol | Isoindole | researchgate.net |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | FDVA (Valine derivative of Marfey's Reagent) | Fluoroaromatic | N-Aryl | nih.gov |

Enantioselective Derivatizations: In contrast to diastereoselective reactions used for analysis, enantioselective reactions are synthetic methods that create or react with one enantiomer in preference to the other. This is typically achieved using a chiral catalyst or reagent that interacts differently with the two enantiomers or the prochiral substrate. For example, a Pd/Cu dual catalyst system has been reported for the asymmetric α-allylation of Schiff bases derived from amino acids, yielding α,α-dialkyl α-amino acids with excellent enantioselectivity (up to >99% ee). acs.org Such a strategy could be adapted to synthesize specific enantiomers of 2-(Ethylamino)butanoic acid derivatives. Similarly, nickel-catalyzed enantioselective deaminative alkylation reactions have been developed using amino acid derivatives, providing a modern approach to creating chiral carboxylic acids via stereoconvergent C–N bond functionalization. thieme-connect.de These methods are powerful tools for the asymmetric synthesis of non-proteinogenic amino acids and their derivatives.

Comprehensive Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The ethyl group attached to the nitrogen would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling. The butanoic acid backbone would show signals for the alpha-proton (α-CH), the methylene protons (-CH₂-), and the terminal methyl protons (-CH₃). In the hydrochloride salt form, the amine and carboxylic acid protons are exchangeable and may appear as broad singlets.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique electronic environment will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (typically 170-180 ppm). The carbons attached to the nitrogen atom will also be deshielded and appear at a characteristic chemical shift.

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would confirm the connectivity between the methyl and methylene protons of the ethyl group, and similarly trace the proton sequence along the butanoic acid chain. researchgate.netscience.govyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netscience.govyoutube.comsdsu.edu This experiment would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignment of the α-carbon and its attached α-proton.

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (predicted) |

|---|---|---|---|

| -COOH | ~11-12 (broad s) | ~175 | α-H, β-H |

| α-CH | ~3.5 (m) | ~60 | -COOH, β-CH₂, γ-CH₃, N-CH₂ |

| β-CH₂ | ~1.9 (m) | ~25 | α-CH, γ-CH₃ |

| γ-CH₃ | ~1.0 (t) | ~11 | α-CH, β-CH₂ |

| N-CH₂- | ~3.1 (q) | ~45 | α-CH, N-CH₂-CH₃ |

| N-CH₂-CH₃ | ~1.3 (t) | ~14 | N-CH₂ |

| >NH₂⁺- | ~9.5 (broad s) | N/A | α-H, N-CH₂ |

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the through-space proximity of protons. This data allows for the determination of the preferred conformation of the molecule in solution. For this compound, these experiments could reveal spatial relationships between the N-ethyl group and the butanoic acid backbone, offering insights into steric hindrance and intramolecular interactions that dictate its three-dimensional structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. For this compound (formula C₆H₁₄ClNO₂), the free base (C₆H₁₃NO₂) has a monoisotopic mass of 131.09463 Da. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺. The expected accurate mass for this ion would allow for the unambiguous confirmation of the elemental composition C₆H₁₄NO₂⁺. nih.gov

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.10191 |

Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and helps confirm the proposed structure. For N-alkylated amino acids, characteristic fragmentation pathways include: nih.govresearchgate.netlibretexts.org

Loss of the carboxylic acid group: A neutral loss of COOH (45 Da) or H₂O and CO (46 Da) is a common fragmentation pathway for amino acids.

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. This would result in the loss of an ethyl radical from the butanoic acid side chain.

Cleavage of the N-alkyl group: Fragmentation can also occur on the N-ethyl group.

The specific masses of these fragment ions provide definitive evidence for the connectivity of the ethyl group to the nitrogen and the structure of the butanoic acid backbone. libretexts.orgmiamioh.edudocbrown.info

| Predicted m/z | Predicted Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 114.0913 | [M+H - H₂O]⁺ | Loss of water from carboxylic acid |

| 86.0964 | [M+H - HCOOH]⁺ | Loss of formic acid |

| 102.0913 | [M+H - CH₂CH₂]⁺ | Loss of ethene from butanoic chain |

| 74.0600 | [CH₃CH₂NH=CHCH₃]⁺ | Cleavage and loss of COOH and CH₃ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

In the hydrochloride salt form, the amine exists as a secondary ammonium (B1175870) ion (>NH₂⁺) and the carboxylic acid remains protonated (-COOH). The IR spectrum is expected to show several characteristic absorption bands:

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

N-H Stretch: A broad band for the N-H stretching of the secondary ammonium salt, typically found in the 2700-3000 cm⁻¹ region, often appearing as bumps on the broader O-H stretch. researchgate.netspectroscopyonline.com

C-H Stretches: Absorptions just below 3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the carboxylic acid.

N-H Bend: A characteristic bending vibration for secondary amine salts appears in the 1560-1620 cm⁻¹ region. spectroscopyonline.comcdnsciencepub.comresearchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C backbone vibrations, which are often weak in the IR spectrum. Together, these techniques confirm the presence of all key functional groups and provide insight into intermolecular interactions like hydrogen bonding within the crystal lattice. researchgate.netnih.gov

X-Ray Crystallography for Solid-State Structural Determination

To illustrate the type of information that would be obtained, we can consider the crystallographic data for analogous amino acid hydrochlorides, such as L-valine hydrochloride and di-L-leucine hydrochloride.

Expected Crystallographic Data:

For this compound, one would first grow a suitable single crystal. This crystal would then be analyzed by X-ray diffraction to determine its unit cell parameters and space group. The unit cell is the basic repeating unit of the crystal lattice. The space group describes the symmetry of the crystal.

Based on studies of similar compounds like L-valine hydrochloride and di-L-leucine hydrochloride, a monoclinic or orthorhombic crystal system would be a likely outcome. iucr.orgiucr.org The analysis would also reveal the precise coordinates of each atom within the unit cell, allowing for the calculation of detailed geometric parameters.

Data from Analogous Compounds:

To provide a concrete example, the crystal structure of L-valine hydrochloride has been determined. iucr.org Similarly, the structure of di-L-leucine hydrochloride has also been elucidated. iucr.org A summary of their crystallographic data is presented below.

| Parameter | L-Valine Hydrochloride | di-L-Leucine Hydrochloride |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21 | P21 |

| a (Å) | 10.394 | 11.152 |

| b (Å) | 7.072 | 5.116 |

| c (Å) | 5.430 | 15.405 |

| β (°) | 91.42 | 108.94 |

| Z | 2 | 2 |

Data sourced from studies on L-valine hydrochloride and di-L-leucine hydrochloride. iucr.orgiucr.org

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules like 2-(Ethylamino)butanoic acid. wikipedia.org These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For α-amino acids, the electronic transitions of the carboxyl group are typically observed in the far-UV region (around 200-240 nm). The sign and magnitude of the CD signal, known as the Cotton effect, are characteristic of the stereochemistry at the α-carbon.

For L-amino acids, a positive Cotton effect is generally observed around 215 nm. kud.ac.in It is therefore anticipated that the L-enantiomer of 2-(Ethylamino)butanoic acid would exhibit a positive CD band in this region, while the D-enantiomer would show a mirror-image negative band. The exact position and intensity of the peak would be influenced by the ethylamino substituent.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. nih.gov An ORD spectrum displays a plain curve at wavelengths far from an absorption band and an anomalous curve (with a peak and a trough) in the region of a chromophore's absorption. This anomalous dispersion is also known as the Cotton effect.

Similar to CD, the shape of the ORD curve for an amino acid is indicative of its absolute configuration. For L-amino acids, a positive Cotton effect is typically observed, which can be used to assign the absolute stereochemistry. kud.ac.in

Expected Chiroptical Data:

While specific CD and ORD spectra for this compound are not available, the expected data can be inferred from the general behavior of α-amino acids.

| Technique | Expected Observation for L-2-(Ethylamino)butanoic acid |

|---|---|

| Circular Dichroism (CD) | Positive Cotton effect around 210-220 nm |

| Optical Rotatory Dispersion (ORD) | Anomalous dispersion curve with a positive Cotton effect |

Expected data based on general principles of chiroptical spectroscopy for L-amino acids. kud.ac.in

To enhance the chiroptical signals and facilitate a more straightforward analysis, derivatization of the amino acid is a common practice. For instance, conversion to an N-phthaloyl derivative can introduce a new chromophore with strong electronic transitions, leading to more intense and well-defined Cotton effects in the CD and ORD spectra.

Applications in Advanced Chemical and Biochemical Research

Chiral Building Blocks in Asymmetric Organic Synthesis

The utility of chiral molecules as starting materials for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. 2-(Ethylamino)butanoic acid hydrochloride, as a chiral α-amino acid derivative, holds potential as a valuable building block in asymmetric synthesis. Its stereocenter at the α-carbon can be transferred to new molecules, making it a useful precursor for complex chiral targets. The principles of asymmetric synthesis often rely on the use of a "chiral pool," which consists of readily available, enantiomerically pure compounds from natural sources, including amino acids. wikipedia.org Synthetic non-proteinogenic amino acids like 2-(ethylamino)butanoic acid expand this pool, offering unique structural motifs for synthetic chemists.

Precursors for Non-Proteinogenic α-Amino Acids

Non-proteinogenic α-amino acids, those not found in the genetic code, are of significant interest in medicinal chemistry and materials science. researchgate.net 2-(Ethylamino)butanoic acid can serve as a precursor for the synthesis of other, more complex non-proteinogenic α-amino acids. The existing ethyl group on the amine can influence the reactivity and stereoselectivity of subsequent chemical transformations. For instance, the N-alkylation can impact the acidity of the α-proton, potentially altering the conditions required for enolate formation and subsequent alkylation or other modifications at the α-position. The synthesis of novel amino acids from precursors like 2-(ethylamino)butanoic acid allows for the introduction of diverse functionalities and steric properties, which are crucial for developing new therapeutic peptides and other bioactive molecules. nih.gov

Ligands and Catalytic Auxiliaries in Enantioselective Reactions

Chiral amino acids and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts in enantioselective reactions. The nitrogen and oxygen atoms of 2-(ethylamino)butanoic acid can coordinate with metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The ethyl group on the nitrogen atom can fine-tune the steric and electronic properties of the resulting metal complex, potentially leading to higher enantiomeric excesses in the products. While specific studies detailing the use of this compound as a ligand are not prevalent, the general principles of using N-alkylated amino acids in catalysis are well-established. nih.gov These ligands have been successfully used in reactions such as asymmetric hydrogenations, alkylations, and carbon-carbon bond-forming reactions.

Design and Synthesis of Non-Canonical Amino Acid Mimetics

The development of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a major focus of drug discovery. Non-canonical amino acids like 2-(ethylamino)butanoic acid are key components in the design of these mimetics.

Incorporation into Peptide Architectures

The incorporation of N-alkylated amino acids into peptide chains is a common strategy to enhance the therapeutic properties of peptides. acs.org The ethyl group on the nitrogen atom of 2-(ethylamino)butanoic acid can impart several beneficial characteristics. Firstly, it can increase the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its half-life in vivo. Secondly, the increased lipophilicity due to the ethyl group can improve the peptide's ability to cross cell membranes. monash.edu The synthesis of peptides containing N-alkylated amino acids can be achieved through solid-phase peptide synthesis, although the coupling of these sterically hindered amino acids can sometimes require modified protocols. rsc.org

Probes for Conformational Studies of Biomolecules

The conformation of a peptide is critical to its biological activity. The introduction of N-alkylated amino acids like 2-(ethylamino)butanoic acid can have a significant impact on the peptide's secondary structure. The steric hindrance from the N-ethyl group can restrict the rotation around the peptide backbone, favoring certain conformations over others. This property makes such amino acids valuable as probes to study the relationship between peptide conformation and function. nih.gov By systematically replacing standard amino acids with their N-ethylated counterparts, researchers can investigate the conformational requirements for receptor binding and biological activity.

Precursors for Complex Molecular Scaffolds and Advanced Materials

Monomers for Polymer Synthesis

N-alkylated amino acids, such as 2-(ethylamino)butanoic acid, are valuable monomers in the synthesis of specialized polymers. The presence of the ethyl group on the nitrogen atom introduces unique properties to the resulting polymers compared to their non-alkylated counterparts. This N-substitution prevents the formation of hydrogen bonds along the polymer backbone, which can significantly alter the material's physical and chemical characteristics.

For instance, N-alkylated amino acids can be incorporated into polyamides. nih.govnih.govsavemyexams.com The resulting polymers often exhibit increased solubility in organic solvents and a lower melting point due to the disruption of inter-chain hydrogen bonding. This modification can be advantageous in creating more processable and versatile materials. While specific studies detailing the polymerization of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a monomer for creating biodegradable and functional polyamides with tailored properties. The controlled degradation of such polymers makes them attractive for various biomedical applications.

Components in Supramolecular Assemblies and Hydrogels

The self-assembly of small molecules into well-ordered supramolecular structures is a burgeoning area of materials science. Amino acid derivatives are particularly effective building blocks for these assemblies due to their inherent chirality and ability to form multiple non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.gov

This compound possesses both a hydrophilic head (the carboxyl and amino groups) and a hydrophobic tail (the ethyl and butyl groups), making it an amphiphilic molecule. This amphiphilicity is a key driver for self-assembly in aqueous solutions, potentially leading to the formation of micelles, vesicles, or fibrous networks that can entrap water to form hydrogels. nih.govmdpi.comrsc.org The N-ethyl group can influence the packing of the molecules in these assemblies, affecting the morphology and properties of the resulting supramolecular structures. While direct research on the self-assembly of this compound is limited, the principles governing the self-assembly of similar N-alkylated amino acids suggest its potential in forming stimuli-responsive hydrogels for applications in drug delivery and tissue engineering. nih.govnih.gov

Biochemical Probes and Enzymatic Mechanism Studies (In Vitro)

Investigation of Enzyme-Substrate Interactions

Understanding the intricate interactions between enzymes and their substrates is fundamental to drug design and the elucidation of biological pathways. Non-proteinogenic amino acids, including N-alkylated variants, can serve as valuable molecular probes to investigate these interactions. By systematically modifying the structure of a natural substrate, researchers can gain insights into the steric and electronic requirements of an enzyme's active site.

The introduction of an N-ethyl group in 2-(ethylamino)butanoic acid, an analog of natural amino acids, can probe the space and tolerance of an enzyme's binding pocket. If an enzyme can still bind this modified amino acid, it provides information about the size and shape of the active site. Conversely, a loss of binding or activity can indicate a critical role for the N-H group in hydrogen bonding for substrate recognition and catalysis. While specific studies employing this compound as a probe are not widely reported, the general methodology of using N-alkylated amino acids to map enzyme active sites is a well-established technique in enzymology.

Development of Enzyme Inhibitors (Mechanistic Research)

The design and synthesis of enzyme inhibitors is a cornerstone of medicinal chemistry. ku.edu N-alkylated amino acids can be incorporated into peptide or small molecule structures to develop potent and selective enzyme inhibitors. The N-ethyl group can provide steric hindrance that prevents the proper positioning of the substrate for catalysis, or it can enhance the inhibitor's binding affinity through hydrophobic interactions within the enzyme's active site.

For example, in the context of proteases, the N-methylation of peptide bonds is a known strategy to increase resistance to proteolytic degradation and improve bioavailability. monash.edu Similarly, incorporating 2-(ethylamino)butanoic acid into a peptide sequence could lead to inhibitors with enhanced stability and efficacy. Mechanistic studies involving such inhibitors can provide valuable information about the enzyme's catalytic mechanism and aid in the rational design of new therapeutic agents. researchgate.netnih.gov While there is no specific literature detailing this compound as an enzyme inhibitor, its structural features align with the principles used in the design of N-alkylated amino acid-based inhibitors. nih.gov

Cell-Free System Applications for Pathway Elucidation

Cell-free protein synthesis and metabolic pathway analysis are powerful in vitro tools that allow for the study of biological processes in a controlled environment, free from the complexity of a living cell. acs.orgresearchgate.netacs.orgbohrium.com These systems offer the flexibility to incorporate non-proteinogenic amino acids into proteins or to study their metabolism by specific enzymes.

This compound, as a non-proteinogenic amino acid, could be used in cell-free systems to investigate the substrate specificity of aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding tRNAs. wikipedia.org Furthermore, if a metabolic pathway is being reconstituted in a cell-free system, the introduction of this N-ethylated analog could help to identify the specific enzymes that act on butanoic acid derivatives and to elucidate the steps of the pathway. The open nature of cell-free systems makes them particularly amenable to the study of how such unnatural amino acids are processed and whether they can be incorporated into larger biomolecules.

Applications in Agrochemical and Environmental Chemical Research (as synthetic intermediates)

Amino acid derivatives have been explored as precursors in the synthesis of various agrochemicals, including herbicides and fungicides. nih.govrsc.orgmdpi.commdpi.comresearchgate.net The rationale behind using amino acid scaffolds is to potentially leverage the natural transport systems in plants, thereby enhancing the uptake and translocation of the active compound.

While there are no direct reports on the use of this compound in the synthesis of commercial agrochemicals, its structure as a modified amino acid makes it a plausible intermediate. The carboxylic acid and amino groups provide reactive handles for further chemical modification to build more complex molecules with desired biological activities. For instance, the butanoic acid backbone is a feature in some herbicides, and the N-ethylamino group could be a key component in conferring target specificity or improved efficacy. Further research in this area could explore the derivatization of this compound to create novel agrochemical candidates.

Intermediate in Pesticide Synthesis

This compound serves as a valuable intermediate in the synthesis of various pesticides, particularly herbicides. Its chemical structure allows for the creation of complex molecules designed to target specific biological pathways in weeds.

The synthesis of herbicides often involves modifying the amino acid structure of compounds like this compound to create inhibitors for essential plant enzymes. For instance, derivatives of amino acids can be synthesized to inhibit enzymes involved in the biosynthesis of other amino acids crucial for plant survival. umn.edu One of the most well-known examples of an amino acid-derivative herbicide is glyphosate (B1671968), which inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, preventing the production of aromatic amino acids. umn.educabidigitallibrary.org

The general approach to synthesizing these types of herbicides involves the reaction of the amino group with other molecules to form a larger, more complex structure that can effectively bind to the target enzyme. The butanoic acid portion of the molecule can also be modified to enhance the compound's herbicidal activity and selectivity.

Research into new herbicides often focuses on creating derivatives of known active compounds to improve their efficacy or to overcome weed resistance. orientjchem.org The synthesis of amide derivatives of glyphosate is one such example, where the carboxylic acid group is converted to an amide to potentially alter the compound's properties. orientjchem.org

Table 1: Potential Reactions in Herbicide Synthesis

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| This compound | Acyl Halide | N-Acyl Amino Acid Derivative | Herbicide Intermediate |

| This compound | Sulfonyl Chloride | Sulfonamide Derivative | Herbicide Intermediate |

| This compound | Isocyanate | Urea Derivative | Herbicide Intermediate |

Environmental Degradation Studies of Related Compounds

Microbial Degradation: Soil microorganisms play a significant role in the breakdown of organic pesticides. missouri.edu Bacteria and fungi can use these compounds as a source of carbon and nitrogen, leading to their degradation. wikipedia.org For example, the herbicide atrazine (B1667683) is primarily degraded in the soil by microbial action. wikipedia.org The rate of microbial degradation is dependent on soil conditions such as moisture, temperature, pH, and organic matter content. missouri.edu

Chemical Degradation: Chemical reactions, particularly hydrolysis, can also contribute to the breakdown of pesticides. missouri.edu Hydrolysis is the reaction of a compound with water, and its rate is often influenced by pH and temperature. missouri.eduwikipedia.org For example, organophosphate and carbamate (B1207046) insecticides are susceptible to hydrolysis, especially under alkaline conditions. missouri.edu

Photodegradation: Sunlight can also break down pesticide molecules in a process called photodegradation. missouri.edu The effectiveness of this process depends on the chemical structure of the pesticide and the intensity of the sunlight.

The environmental persistence of a pesticide is often described by its half-life, which is the time it takes for half of the initial amount to degrade. The half-life of a pesticide can vary significantly depending on the compound and the environmental conditions. For instance, the half-life of atrazine in soil can range from 13 to 261 days. wikipedia.org

Studies on the environmental degradation of compounds structurally similar to this compound, such as other amino acid-based herbicides, provide insights into its likely environmental behavior. Glyphosate, for example, is degraded primarily by microbial activity in the soil, with aminomethylphosphonic acid (AMPA) being its major metabolite. cabidigitallibrary.org

Table 2: Factors Influencing Pesticide Degradation

| Degradation Process | Key Environmental Factors |

| Microbial Degradation | Soil moisture, temperature, pH, organic matter, microbial population |

| Chemical Degradation (e.g., Hydrolysis) | pH, temperature, water availability |

| Photodegradation | Sunlight intensity, presence of sensitizing agents |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the electronic structure and reactivity of molecules like 2-(ethylamino)butanoic acid hydrochloride. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the electronic Schrödinger equation, providing insights into molecular orbitals, charge distribution, and reaction pathways.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

A hypothetical molecular orbital analysis for this compound would likely show the HOMO localized around the non-bonding electrons of the nitrogen and oxygen atoms, while the LUMO might be distributed over the carboxylic acid group. The charge distribution, often visualized through electrostatic potential maps, would indicate the electron-rich and electron-deficient regions of the molecule, which is critical for understanding intermolecular interactions.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from quantum chemical calculations. Actual values would require specific computations using a chosen level of theory and basis set.

Theoretical calculations are invaluable for mapping out potential energy surfaces of chemical reactions. By locating and characterizing transition states (the highest energy point along a reaction coordinate), chemists can predict reaction pathways and calculate activation energies. For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways. For example, the mechanism of its formation from precursor molecules could be elucidated by identifying the transition state structures for each step of the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for understanding electronic properties, molecular dynamics (MD) simulations are the tool of choice for exploring the conformational flexibility and intermolecular interactions of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular behavior.

For this compound, MD simulations in a solvent like water would reveal its preferred conformations in solution. The ethyl and butyl groups can rotate, leading to a variety of conformers. MD simulations can quantify the relative populations of these conformers and the energy barriers between them. Furthermore, these simulations can provide detailed information on how the molecule interacts with its environment, including the formation of hydrogen bonds between the amino and carboxylic acid groups and surrounding water molecules.

Quantitative Structure-Activity Relationships (QSAR) in Synthetic Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In synthetic applications, QSAR can be used to predict the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics.

A QSAR study involving derivatives of 2-(ethylamino)butanoic acid would start by calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with an observed activity, such as reaction yield or rate constant. This model can then be used to predict the activity of new derivatives.

Predictive Modeling for Spectroscopic Data